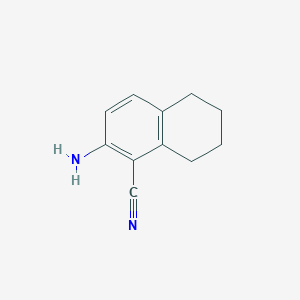

2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Description

Chemical Nomenclature and Structural Identification

2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is a bicyclic organic compound belonging to the tetrahydronaphthalene carbonitrile family. Its systematic IUPAC name derives from the partially hydrogenated naphthalene core, where the numbering system places the amino group at position 2 and the nitrile functional group at position 1. The molecular formula is C₁₁H₁₂N₂ , with a molecular weight of 172.23 g/mol .

The structural backbone consists of a tetrahydronaphthalene ring system (a bicyclic structure with one fully saturated cyclohexane ring fused to a benzene ring) substituted with an amino group (-NH₂) and a nitrile (-CN) group. The stereochemistry of the amino group remains unspecified in most literature, though chiral centers may exist depending on synthetic routes.

Key identifiers include:

- SMILES : C1CC2=C(C=CC=C2C#N)C(C1)N

- InChIKey : IGJCZZMPAPFDGB-UHFFFAOYSA-N

- CAS Registry Number : 321330-31-8

Comparative analysis with related compounds, such as 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (C₁₁H₉NO, 171.19 g/mol) and 5,6,7,8-tetrahydronaphthalene-1-carbonitrile (C₁₁H₁₁N, 157.21 g/mol), highlights the role of functional groups in modulating electronic and steric properties.

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2-amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H12N2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h5-6H,1-4,13H2 |

InChI Key |

JGKIPAMYVUTGMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C#N)N |

Origin of Product |

United States |

Preparation Methods

Base-Promoted Cyclization

A highly efficient domino protocol utilizes α-aroylketene dithioacetals (AKDTAs), malononitrile, and secondary amines under basic conditions. This method involves:

- Nucleophilic addition of malononitrile to AKDTAs.

- Intramolecular O-cyclization to form 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitrile intermediates.

- Ring-opening and closing sequences with cyclohexanone to yield the tetrahydronaphthalene core.

Conditions :

- Solvent: DMF

- Catalyst: KOH (2.2 equiv)

- Temperature: 100°C

- Yield: 76–88%

Example :

Reaction of 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1a ) with malononitrile and piperidine produces 4-aryl-2-(piperidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile (7a ) in 87% yield.

Catalytic Hydrogenation of Naphthalene Derivatives

Partial Hydrogenation

Naphthalene-1-carbonitrile derivatives undergo selective hydrogenation using transition metal catalysts (e.g., Pd/C or Raney Ni) to saturate the aromatic ring while preserving the nitrile group.

Procedure :

- Substrate: 1-Cyanonaphthalene

- Catalyst: 5% Pd/C (10 wt%)

- Solvent: Ethanol

- Pressure: 50 psi H₂

- Temperature: 25°C

- Yield: 68–72%

Limitations :

- Requires precise control to avoid over-hydrogenation to decalin derivatives.

- Stereoselectivity challenges in maintaining the cis-fused ring system.

Reductive Amination of Tetralone Precursors

Asymmetric Induction Strategy

A patented method synthesizes enantiomerically pure analogues via:

- Addition-elimination of 5-methoxy-2-tetralone with R-(+)-α-phenylethylamine.

- Reduction with NaBH₄ or Zn(BH₄)₂ to introduce the amino group.

- Salt formation (e.g., HCl adducts) and catalytic hydrogenolysis to remove chiral auxiliaries.

Key Steps :

Cyanation of Halogenated Intermediates

Rosenmund-von Braun Reaction

Brominated tetrahydronaphthalenes undergo cyanation using CuCN in refluxing DMF:

Substrate : 1-Bromo-5,6,7,8-tetrahydronaphthalene

Reagents : CuCN (2.5 equiv), DMF, 150°C, 24 h

Yield : 58%

Challenges :

- Competing elimination reactions.

- Limited functional group tolerance.

Comparative Analysis of Methods

Mechanistic Insights

Domino Reaction Pathway

Steric Effects in Reductive Amination

Bulky R-(+)-α-phenylethylamine directs asymmetric induction during borohydride reduction, favoring the S-configured amine.

Challenges and Optimization

- Stereocontrol : Achieving >99% ee requires chiral auxiliaries or enzymes.

- Functional Group Compatibility : Nitriles are sensitive to over-reduction; use mild conditions (e.g., Zn(BH₄)₂).

- Scalability : Domino reactions minimize purification steps, enhancing industrial viability.

Emerging Techniques

Photocatalytic Cyanation

Recent advances employ Ru/Ir photocatalysts for C–H cyanation of tetrahydronaphthalenes, though yields remain moderate (45–55%).

Flow Chemistry

Continuous-flow systems improve heat transfer in exothermic steps (e.g., NaBH₄ reductions), boosting safety and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthalene compounds

Scientific Research Applications

2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as dopamine receptor agonists, influencing neurotransmitter metabolism . The compound’s ability to undergo various chemical transformations allows it to interact with different biological systems, making it a versatile molecule for research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing its tetrahydronaphthalene core or functional group motifs (amino, nitrile). Key parameters include molecular structure, physical properties, and reported bioactivity.

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations

Ring System and Substituent Effects: Chromene Derivatives (e.g., 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-4H-chromene-3-carbonitrile): These compounds exhibit higher yields (89–95%) and moderate melting points (181–228°C), attributed to the rigid chromene core and bulky substituents (e.g., 7,7-dimethyl groups) . Thiophene Derivatives (e.g., T4, T5): Lower yields (48–51%) and variable melting points (126–154°C) suggest challenges in synthesizing larger heterocyclic systems like cyclohepta[b]thiophene .

Bioactivity Trends: Anticancer Potential: Benzo[h]quinoline derivatives (e.g., 2-Amino-5,6-dihydro-4-(3-hydroxy-4-methoxyphenyl)-8-methoxybenzo[h]quinoline-3-carbonitrile) show promise as anticancer agents due to their ability to inhibit matrix metalloproteinases (MMPs), critical in tumor metastasis . Antiparasitic Activity: Tetrahydroquinoline analogs (e.g., 2-Amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile) demonstrate moderate activity against Trypanosoma cruzi, the parasite causing Chagas disease, though less potent than benzimidazole derivatives .

Electronic Effects of –CN and –NH2: The electron-withdrawing nitrile group and electron-donating amino group create a push-pull electronic system, enhancing reactivity in cyclization reactions (e.g., chromene synthesis) .

Biological Activity

2-Amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile, a compound with the molecular formula and CAS Number 29809-13-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| LogP | 2.437 |

| PSA (Polar Surface Area) | 23.79 Ų |

The compound features a tetrahydronaphthalene core with an amino group and a carbonitrile functional group, which contribute to its reactivity and biological interactions.

Antioxidant Activity

Recent studies have indicated that derivatives of 2-amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile exhibit significant antioxidant properties. For instance, a study highlighted that certain synthesized derivatives showed scavenging activity greater than ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of 2-amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has been evaluated through various in vitro assays. Notably, derivatives of this compound demonstrated promising tumor inhibitory activity against liver cancer cells (HepG-2). The effectiveness was comparable to doxorubicin, a well-known chemotherapeutic agent .

Case Study: Synthesis and Evaluation

A significant case study involved the synthesis of various derivatives from 2-amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile through reactions with different aromatic aldehydes. These derivatives were then screened for their anticancer effects. The results indicated that specific compounds exhibited high efficacy in inhibiting cancer cell proliferation .

The proposed mechanism for the anticancer activity involves the modulation of signaling pathways related to cell cycle regulation and apoptosis. The carbonitrile group may play a crucial role in interacting with biological macromolecules such as DNA and proteins, leading to altered cellular responses .

Drug Development Potential

Given its biological activities, 2-amino-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is being explored for potential development as a therapeutic agent in oncology and as an antioxidant supplement. The versatility in modifying its structure allows for the design of targeted therapies with improved efficacy and reduced side effects.

Safety and Toxicology

While promising results have been observed in preclinical studies, comprehensive toxicological assessments are necessary to establish safety profiles for human use. Studies focusing on the compound's mutagenicity and cytotoxicity are essential for advancing it into clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.